molecular formula C14H12N4O3 B5650988 1-methyl-4-(2-methyl-1H-imidazol-1-yl)-3-nitro-2(1H)-quinolinone

1-methyl-4-(2-methyl-1H-imidazol-1-yl)-3-nitro-2(1H)-quinolinone

Cat. No. B5650988
M. Wt: 284.27 g/mol
InChI Key: YPSGXYSSHQXIET-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related quinolinone compounds often involves multi-step chemical reactions, including cyclization, nitration, and functional group transformations. For example, the synthesis of imidazo[1,5-a]quinoxalin-4-one derivatives involves condensation reactions followed by reductive cyclization processes (Chen et al., 2004). Such methodologies could potentially be adapted for the synthesis of 1-methyl-4-(2-methyl-1H-imidazol-1-yl)-3-nitro-2(1H)-quinolinone, highlighting the importance of precise reaction conditions and reagent selection in achieving the desired heterocyclic framework.

Molecular Structure Analysis

The molecular structure of this compound, as inferred from related compounds, involves a complex heterocyclic system that includes both imidazole and quinolinone rings. The presence of a nitro group and methyl substituents further contributes to the electron distribution within the molecule, potentially affecting its electronic properties and reactivity. Structural analysis of similar compounds, such as imidazo[1,5-a]quinoxalin-4-ones, reveals the significance of the fused ring system in determining the compound's chemical behavior and interaction with biological targets (Chen et al., 2004).

Chemical Reactions and Properties

Compounds with imidazole and quinolinone motifs are known to participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions, due to the presence of reactive sites such as the nitro group and the nitrogen atoms in the heterocycles. The reactivity can be further influenced by the electronic effects of the methyl groups and the overall molecular conformation. The synthesis and reactivity of related compounds, such as 4-chloro-2-methyl-3-nitroquinolines, demonstrate the versatility of the quinolinone scaffold in chemical transformations (Khodair et al., 1999).

properties

IUPAC Name

1-methyl-4-(2-methylimidazol-1-yl)-3-nitroquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3/c1-9-15-7-8-17(9)12-10-5-3-4-6-11(10)16(2)14(19)13(12)18(20)21/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSGXYSSHQXIET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=C(C(=O)N(C3=CC=CC=C32)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26662880
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-Methyl-4-(2-methyl-imidazol-1-yl)-3-nitro-1H-quinolin-2-one

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